Manganese sulfate monohydrate (CAS 15244-36-7) is a pale pink, water-soluble inorganic salt that serves as a primary industrial source of the manganese(II) ion. Featuring a stable stoichiometric mass of 169.02 g/mol and an active manganese content of approximately 32.5%, it is a primary industrial precursor for synthesizing lithium-ion battery cathode materials (such as NMC and LMO), agricultural micronutrients, and electrolytic manganese dioxide. Unlike its anhydrous counterpart, the monohydrate form is thermodynamically stable under ambient conditions, preventing unpredictable moisture absorption and ensuring precise dosing in large-scale manufacturing workflows [1].
Substituting manganese sulfate monohydrate with alternative manganese sources introduces specific process challenges. Utilizing anhydrous manganese sulfate leads to rapid, uncontrolled atmospheric moisture absorption, causing caking, handling difficulties, and dosing inaccuracies during stoichiometric mixing [1]. Conversely, employing manganese chloride introduces corrosive chloride ions that degrade stainless steel processing equipment and poison battery cathode lattices, violating the strict sub-50 ppm chloride limits required for battery-grade precursors [2]. Furthermore, substituting with manganese carbonate requires energy-intensive acid digestion and hazardous CO2 venting, while organic salts like manganese acetate increase raw material costs and leave carbonaceous residues during calcination [3].
In industrial procurement, the hydration state of manganese sulfate dictates storage requirements and dosing accuracy. Manganese sulfate monohydrate contains approximately 10% bound water by weight, rendering it thermodynamically stable in ambient humidity. In contrast, anhydrous manganese sulfate is highly hygroscopic and rapidly absorbs moisture from the air to form the monohydrate [1]. This uncontrolled hydration shifts the molar mass from 151.00 g/mol to 169.02 g/mol, causing up to an 11% variance in active manganese content if exposed to air, which compromises stoichiometric precision in precursor synthesis [1].
| Evidence Dimension | Molar mass stability and moisture absorption |
| Target Compound Data | ~169 g/mol (stable in ambient humidity) |
| Comparator Or Baseline | Anhydrous manganese sulfate (~151 g/mol, highly hygroscopic) |
| Quantified Difference | Anhydrous form causes up to 11% dosing error due to uncontrolled water absorption. |
| Conditions | Ambient atmospheric storage and industrial weighing. |
Ensures precise stoichiometric ratios in battery and chemical synthesis without requiring expensive dry-room storage facilities.
For the production of Nickel-Manganese-Cobalt (NMC) battery precursors, the choice of anion is critical. Manganese sulfate monohydrate is utilized because the sulfate anion is compatible with standard hydroxide co-precipitation processes and does not corrode stainless steel reactors [1]. Substituting with manganese chloride introduces massive quantities of chloride ions (over 400,000 ppm by weight of the salt), which causes pitting corrosion in manufacturing equipment and risks chloride trapping in the cathode lattice [1]. Battery-grade specifications limit chloride impurities to <50 ppm, making the sulfate form a strict requirement for commercial viability [2].
| Evidence Dimension | Halide impurity introduction |
| Target Compound Data | Sulfate-based (<50 ppm chloride in battery grades) |
| Comparator Or Baseline | Manganese chloride (>400,000 ppm chloride inherently) |
| Quantified Difference | Chloride salt exceeds battery impurity limits by orders of magnitude and induces reactor corrosion. |
| Conditions | Aqueous co-precipitation of NMC cathode precursors. |
Prevents catastrophic equipment corrosion and ensures compliance with strict gigafactory purity specifications.
Aqueous solubility is a primary driver for selecting manganese sources in liquid fertilizer formulation and chemical synthesis. Manganese sulfate monohydrate is highly soluble in water, readily dissolving to yield faintly pink solutions of the aquo complex without additional chemical intervention [1]. Conversely, manganese carbonate is virtually insoluble in water (<0.001 g/100 mL) and requires stoichiometric addition of strong acids (such as sulfuric acid) to release the manganese ions, a process that generates large volumes of CO2 gas and necessitates specialized venting and acid-handling infrastructure [2].
| Evidence Dimension | Aqueous solubility and dissolution requirements |
| Target Compound Data | Highly water-soluble (direct dissolution) |
| Comparator Or Baseline | Manganese carbonate (insoluble, requires acid digestion) |
| Quantified Difference | Monohydrate eliminates the need for corrosive acid additions and off-gas (CO2) management. |
| Conditions | Aqueous solution preparation at ambient temperatures. |
Drastically simplifies process engineering, reduces hazardous chemical handling, and lowers operational costs in aqueous formulations.
As demonstrated by its compatibility with standard co-precipitation workflows and its lack of corrosive chloride impurities, manganese sulfate monohydrate is a primary precursor for synthesizing high-nickel and manganese-rich cathode active materials. Its stable hydration state ensures the precise stoichiometric dosing required for battery cycle life and capacity retention [1].
Leveraging its high aqueous solubility and stable active manganese content, this compound is a standard choice for formulating liquid fertilizers and animal feed supplements. It allows for direct dissolution without the hazardous acid digestion steps required by manganese carbonate, streamlining large-scale agricultural chemical production [2].
In the electrochemical synthesis of electrolytic manganese dioxide (EMD) for alkaline and zinc-carbon batteries, manganese sulfate monohydrate serves as a highly compatible electrolyte solute. It provides a concentrated, stable source of manganese ions while avoiding the anodic corrosion issues associated with chloride-based alternatives[3].
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